molecular formula C8H9ClFNO B1281895 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride CAS No. 456-00-8

2-Amino-1-(4-fluorophenyl)ethanone hydrochloride

Cat. No.: B1281895
CAS No.: 456-00-8
M. Wt: 189.61 g/mol
InChI Key: KQROOJFZQSQJMM-UHFFFAOYSA-N
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Description

2-Amino-1-(4-fluorophenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H9ClFNO. It is a solid substance that is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes an amino group, a fluorophenyl group, and an ethanone moiety.

Scientific Research Applications

2-Amino-1-(4-fluorophenyl)ethanone hydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals, contributing to the development of new materials and products.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statements H302-H315-H319-H332-H335. The precautionary statements are P261-P280-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

2-Amino-1-(4-fluorophenyl)ethanone hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as monoamine oxidases and cytochrome P450 enzymes. These interactions are crucial as they can influence the metabolic pathways and the biotransformation of the compound within biological systems. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. It can modulate the expression of genes related to neurotransmitter synthesis and degradation, thereby affecting cellular metabolism. Additionally, this compound can impact cell viability and proliferation, making it a compound of interest in studies related to cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific receptors or enzymes, leading to changes in their conformation and activity. For instance, its interaction with monoamine oxidases can result in the inhibition of these enzymes, thereby affecting the levels of monoamine neurotransmitters in the brain. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in experiments. Over time, this compound may undergo hydrolysis or other chemical transformations, which can affect its efficacy and potency. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. These effects include prolonged modulation of enzyme activity and gene expression, which are critical for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter activity and improved cognitive function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, which facilitate its conversion into various metabolites. These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound, as they influence its bioavailability and therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system. Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride typically involves the reaction of 4-fluoroacetophenone with ammonia or an amine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reaction. The reaction is usually carried out in an inert atmosphere at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to ensure high purity and yield of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

    Oxidation Products: 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid.

    Reduction Products: 2-Amino-1-(4-fluorophenyl)ethanol.

    Substitution Products: Various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

  • 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride
  • 2-Amino-1-(4-bromophenyl)ethanone hydrochloride
  • 2-Amino-1-(4-methylphenyl)ethanone hydrochloride

Comparison: 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s stability and reactivity compared to its chloro, bromo, and methyl analogs. Additionally, the fluorine atom can influence the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

2-amino-1-(4-fluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQROOJFZQSQJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00535009
Record name 2-Amino-1-(4-fluorophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00535009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-00-8
Record name 2-Amino-1-(4-fluorophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00535009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hexamethylenetetramine (1.42 g, 10.1 mmol) was added dropwise over 30 min to a solution of 2-bromo-4-fluoroacetophenone (2.0 g, 9.2 mmol) in dry CHCl3 (40 mL) at 0° C. The reaction mixture was allowed to warm up to room temperature and stirred for 16 h. After completion of the reaction the solid precipitate formed was collected by filtration and washed with CHCl3. The solid obtained was suspended in EtOH (40 mL) and conc. HCl (4 mL) was added. The mixture was heated to 80° C. for 3 h, cooled to room temperature, and the solid formed was filtered off. The clear filtrate was concentrated to afford 2-amino-1-(4-fluorophenyl)ethanone hydrochloride (1.5 g, crude) as yellow solid. MS (ESI) m/z: Calculated for C8H8FNO: 153.06. found: 153.9 (M+H)+
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Synthesis routes and methods II

Procedure details

To a solution of 2-azido-1-(4-fluoro-phenyl)-ethanone in ethanol is added concentrated HCl (aq) and 10% Pd/C (10 mol %). The mixture is stirred under hydrogen (H2) atmosphere at 45 psi for 1 hour. The mixture is filtered through celite and the celite cake is washed with copious amounts of methanol. The solvent is removed under reduce pressure and the resulting residue is triturated with diethyl ether, filtered and dried to give 2-amino-1-(4-fluoro-phenyl)-ethanone hydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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